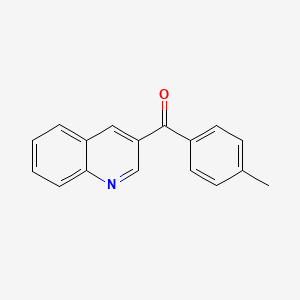

Quinolin-3-yl(p-tolyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBYDRIXYKHJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Quinolin 3 Yl P Tolyl Methanone and Its Analogues

Catalytic Approaches to Quinolin-3-yl(p-tolyl)methanone Synthesis

Modern synthetic strategies increasingly rely on catalytic processes to construct the quinoline (B57606) core and introduce functional groups with high precision and efficiency. Both palladium and copper catalysts have proven to be particularly effective in this regard.

Transition Metal-Catalyzed Reaction Pathways

Transition metals, with their ability to cycle through multiple oxidation states and facilitate bond formation, are at the forefront of synthetic methods for complex heterocyclic compounds.

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds, and carbonylative coupling reactions, in particular, provide a direct route to ketones. magtech.com.cn These reactions involve the introduction of a carbonyl group (CO) between two organic fragments.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, can be adapted for carbonylative processes to produce diaryl ketones. magtech.com.cn This methodology typically involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a source of carbon monoxide. magtech.com.cnrsc.org For the synthesis of this compound, this would conceptually involve the coupling of a 3-haloquinoline derivative with p-tolylboronic acid under a carbon monoxide atmosphere. The versatility of the Suzuki-Miyaura reaction allows for a broad scope of reactants, enabling the synthesis of a diverse range of analogues. magtech.com.cnnih.gov The efficiency of these reactions is often dependent on the choice of palladium precursor, ligands, and reaction conditions. magtech.com.cn

Recent advancements have focused on improving the efficiency and applicability of these reactions. For instance, the use of pivalic anhydride (B1165640) has been shown to accelerate the carbonylative coupling process. magtech.com.cn Furthermore, efforts to replace high-pressure carbon monoxide gas with safer CO-releasing molecules (CORMs) are making these procedures more accessible and environmentally friendly. magtech.com.cn

Table 1: Key Components in Palladium-Catalyzed Carbonylative Suzuki-Miyaura Reactions

| Component | Role | Examples |

| Palladium Catalyst | Facilitates oxidative addition, migratory insertion, and reductive elimination | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C |

| Aryl Halide | One of the coupling partners | 3-Iodoquinoline, 3-Bromoquinoline |

| Aryl Boronic Acid | The other coupling partner | p-Tolylboronic acid |

| Carbon Monoxide Source | Provides the carbonyl group | CO gas, CORMs |

| Base | Promotes transmetalation | Na₂CO₃, K₃PO₄ |

| Ligand | Stabilizes and activates the catalyst | PPh₃, Buchwald or Herrmann-type phosphines |

This table provides a generalized overview of components often used in Suzuki-Miyaura carbonylative coupling reactions.

While phosphine (B1218219) ligands are commonly employed in palladium-catalyzed couplings to enhance catalyst stability and activity, their cost, air-sensitivity, and potential toxicity have driven the development of phosphine-free catalytic systems. nih.gov In some instances, palladium acetate (B1210297) (Pd(OAc)₂) can be used as a pre-catalyst without the addition of phosphine ligands, particularly in specific reaction media like molten tetrabutylammonium (B224687) acetate. nih.gov These systems can simplify reaction setup and purification. The development of heterogeneous phosphine-free palladium catalysts, where the palladium is supported on materials like activated carbon or graphene, also offers advantages in terms of catalyst recovery and reuse. magtech.com.cnresearchgate.net

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for the synthesis of quinoline derivatives. Copper catalysts can promote various transformations, including domino reactions that build the quinoline core in a single pot.

A notable copper-catalyzed approach for the synthesis of 3-aroylquinolines involves a one-pot domino reaction between 2-aminobenzylalcohols and propiophenones. nih.gov This method is particularly attractive as it constructs the quinoline ring and introduces the aroyl group at the 3-position in a single synthetic operation, which is both atom- and step-economical. beilstein-journals.org

In a typical procedure, a 2-aminobenzyl alcohol is reacted with a propiophenone (B1677668) derivative, such as p-tolylpropiophenone, in the presence of a copper catalyst. nih.gov One reported system utilizes a copper-based metal-organic framework (MOF), Cu₂(OBA)₂(BPY), as a heterogeneous catalyst. nih.gov This MOF-based catalyst proved to be reusable without a significant loss of catalytic activity. nih.gov The reaction proceeds through a cascade of events, likely involving oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, followed by condensation with the enolate of the propiophenone, cyclization, and subsequent aromatization to afford the 3-aroylquinoline product. nih.govscispace.com The choice of solvent can be crucial, with toluene (B28343) often being effective for similar copper-catalyzed quinoline syntheses. nih.gov

Table 2: Example of a Copper-Catalyzed One-Pot Synthesis of a 3-Aroylquinoline

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 2-Aminobenzylalcohol | Propiophenone | Cu₂(OBA)₂(BPY) | Toluene | Phenyl(quinolin-3-yl)methanone |

This table is based on a reported synthesis of a phenyl-substituted analogue and illustrates the general components of the reaction. nih.gov

This domino reaction strategy offers a significant advantage by avoiding the pre-functionalization often required in other methods, starting from readily available materials. nih.gov

Copper-Catalyzed Transformations

Annulation of Anthranils with Saturated Ketones

A significant advancement in the synthesis of 3-acylquinolines involves the annulation of anthranils with saturated ketones. This approach provides a more direct and atom-economical alternative to traditional methods that often require pre-functionalized starting materials. Both transition-metal-catalyzed and transition-metal-free protocols have been successfully developed.

One effective strategy utilizes a copper-catalyzed cascade reaction. This one-pot method involves the in situ generation of α,β-unsaturated ketones through the dehydrogenation of saturated ketones, which is then followed by an aza-Michael addition of anthranils and a subsequent annulation to form the quinoline core. researchgate.net This process is advantageous as it starts with readily available saturated ketones.

In a similar vein, a transition-metal-free approach has been established that utilizes dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a one-carbon source. acs.orgnih.gov In this method, an α,β-unsaturated ketone is generated in situ from an acetophenone (B1666503) derivative via a one-carbon homologation by DMSO. This is followed by the conjugate addition of an anthranil (B1196931) and subsequent annulation, providing an environmentally benign route to 3-substituted quinolines. acs.orgnih.gov

| Product | Starting Acetophenone | Yield (%) |

|---|---|---|

| This compound | 4'-Methylacetophenone | 85 |

| (4-Methoxyphenyl)(quinolin-3-yl)methanone | 4'-Methoxyacetophenone | 82 |

| (4-Chlorophenyl)(quinolin-3-yl)methanone | 4'-Chloroacetophenone | 78 |

Sequential C(sp)-H Bond Functionalization

The construction of the quinoline ring through sequential C-H bond functionalization represents a highly efficient and modern synthetic strategy. These methods often involve transition-metal catalysis to selectively activate and functionalize C-H bonds in a cascading sequence, leading to the formation of the heterocyclic core. While many C-H functionalization methods focus on modifying an existing quinoline ring, specific strategies have been developed for its de novo synthesis. mdpi.comnih.gov For instance, rhodium-catalyzed reactions have been employed for the C-H activation and cyclization of substrates to build the quinoline framework. rsc.org These reactions can proceed through various mechanisms, often involving the formation of a metallacycle intermediate followed by subsequent bond-forming events. mdpi.com The precise regioselectivity of these reactions can be controlled by the electronic and steric properties of the substrates and the choice of catalyst. rsc.org

Iron Powder-Catalyzed Annulations

Iron, being an earth-abundant and low-cost metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed annulations provide a sustainable alternative to methods relying on precious metals. One notable application is the synthesis of 3-acylquinolines from 2-nitrobenzaldehydes and enaminones, where iron powder serves as an effective catalyst. mdpi.com Additionally, iron-catalyzed cyclocondensation of anilines with diols, such as propane-1,3-diol, has been shown to produce quinolines in good yields. researchgate.net More recent developments include the use of iron complexes in transfer hydrogenation reactions of ortho-nitrobenzyl alcohols, which, when coupled with a subsequent Friedländer annulation, yield polysubstituted quinolines. elsevierpure.com

Transition Metal-Free Synthetic Protocols

The development of synthetic methods that avoid the use of transition metals is a key goal in green chemistry. These protocols often rely on the inherent reactivity of the starting materials under specific reaction conditions, promoted by simple acids, bases, or organic catalysts.

Formal [4+2] Annulation of Anthranils and Enaminones

A highly efficient transition-metal-free protocol for the synthesis of 3-acylquinolines has been developed based on the formal [4+2] annulation of anthranils and enaminones. mdpi.com This method is characterized by its operational simplicity, high yields, and broad substrate scope. The reaction is typically promoted by a combination of methanesulfonic acid (MSA) and sodium iodide (NaI), which play a crucial role in the transformation. mdpi.com This ring-opening and reconstruction strategy offers an attractive and practical route to a diverse range of 3-acylquinoline derivatives.

| Enaminone Substituent (Aryl group) | Product | Yield (%) |

|---|---|---|

| p-Tolyl | This compound | 84 |

| p-Methoxyphenyl | (4-Methoxyphenyl)(quinolin-3-yl)methanone | 81 |

| p-Bromophenyl | (4-Bromophenyl)(quinolin-3-yl)methanone | 86 |

Aza-Michael Addition and Intramolecular Annulation Mechanisms

The underlying mechanism for many of these quinoline syntheses, both metal-catalyzed and metal-free, involves a key aza-Michael addition followed by an intramolecular annulation. researchgate.netnih.govmdpi.com In these cascade reactions, the nitrogen atom of the anthranil or a related aniline (B41778) derivative acts as a nucleophile, attacking the β-position of an α,β-unsaturated ketone (which can be formed in situ). This conjugate addition forms a key intermediate which then undergoes an intramolecular cyclization and subsequent dehydration (and sometimes deamination) to furnish the aromatic quinoline ring. mdpi.com Mechanistic studies have confirmed that in the transition-metal-free formal [4+2] annulation of anthranils and enaminones, no radical steps are involved. mdpi.com

C(sp³)-H Bond Activation Mediated by Oxidizing Agents (e.g., Selectfluor)

An innovative approach for the synthesis of 3-acylquinolines involves the use of the oxidizing agent Selectfluor to mediate the C(sp³)–H bond activation of acetophenones. nih.gov In this one-pot, three-component reaction, acetophenone, anthranil, and DMSO are reacted in the presence of Selectfluor. The reaction proceeds with Selectfluor promoting the C(sp³)–H bond activation of the acetophenone, which facilitates the subsequent aza-Michael addition of the anthranil and the final annulation to form the 3-acylquinoline product. nih.gov Notably, DMSO serves as both the solvent and a one-carbon donor in this process. This method is attractive due to its mild reaction conditions and the wide availability of the starting materials. nih.gov

| Starting Ketone | Starting Anthranil | Product | Yield (%) |

|---|---|---|---|

| Acetophenone | Anthranil | Phenyl(quinolin-3-yl)methanone | 82 |

| 4'-Methylacetophenone | Anthranil | This compound | 86 |

| 4'-Bromoacetophenone | Anthranil | (4-Bromophenyl)(quinolin-3-yl)methanone | 81 |

Mechanistic Elucidation of this compound Formation

The formation of the quinoline scaffold, particularly with a carbonyl substituent at the 3-position, is often achieved through variations of classical condensation reactions like the Friedländer synthesis. This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or a 1,3-diketone. For this compound, a plausible route involves the condensation of a 2-aminoaryl carbonyl compound with a p-tolyl-substituted carbonyl compound.

Identification of Key Reaction Intermediates

The synthesis of quinolines via condensation reactions proceeds through several well-defined intermediates. In a typical Friedländer-type mechanism, the initial step is the formation of a Schiff base or an enamine intermediate. This is followed by an intramolecular cyclization, usually an aldol-type condensation, which forms a hydroxylated tetrahydroquinoline derivative. The final step is a dehydration reaction that leads to the aromatic quinoline ring system. In some pathways, the reaction may proceed via a Michael addition followed by cyclization and aromatization. uop.edu.pk Control experiments and spectroscopic analysis are often employed to detect these transient species and confirm the proposed mechanistic pathway. For instance, in related syntheses, intermediates have been isolated or detected via ESI-MS analysis, providing concrete evidence for the proposed mechanism. rsc.org

Role of Additives and Co-Catalysts (e.g., Methanesulfonic Acid, NaI, DMAP)

Additives and co-catalysts play a crucial role in directing the reaction, improving yields, and reducing reaction times.

Methanesulfonic Acid: As a strong Brønsted acid, methanesulfonic acid can serve as an efficient catalyst for the condensation and cyclization steps. It protonates carbonyl groups, increasing their electrophilicity and facilitating the initial nucleophilic attack. It also promotes the final dehydration step, which is essential for aromatization.

Sodium Iodide (NaI): Iodine and iodide salts can function in multiple capacities. Molecular iodine is often used as a mild and efficient catalyst, promoting cyclization and subsequent aromatization through an oxidation step. rsc.orgrsc.org In some cases, iodine can participate in an iodination/Kornblum oxidation/Povarov/aromatization sequence to furnish the quinoline product. organic-chemistry.org

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst. While less common in classic Friedländer annulations which are often acid-catalyzed, it can be employed in related C-H functionalization or coupling reactions that might lead to substituted quinolines.

Computational Studies on Reaction Mechanisms (e.g., C-H/π Interactions, π-π Stacking)

Computational studies, particularly using Density Functional Theory (DFT), provide profound insights into the reaction mechanism at a molecular level. researchgate.net These studies can elucidate the energetics of different reaction pathways, the structures of transition states, and the nature of non-covalent interactions that influence reactivity and selectivity.

C-H/π Interactions: These interactions, where a C-H bond interacts with a π-system, can be crucial for stabilizing transition states during the cyclization step. nih.gov As the aryl and pyridine (B92270) rings form, the specific geometry required for bond formation can be favored by such weak interactions.

π-π Stacking: The interaction between the aromatic rings of the reactants and within the forming quinoline structure can also play a significant stabilizing role. acs.org Computational models show that these stacking interactions can lower the activation energy of the rate-determining cyclization step, thereby accelerating the reaction. acs.org These studies help in the rational design of substrates and catalysts to maximize favorable interactions and improve synthetic efficiency.

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of quinoline derivatives is critical for achieving high yields and purity, often involving a systematic variation of reaction parameters.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent and reaction temperature has a profound impact on reaction outcomes. Solvents can influence reactant solubility, catalyst activity, and the stability of intermediates and transition states. Temperatures affect reaction rates, but excessively high temperatures can lead to side product formation. Studies on analogous quinoline syntheses show that a range of solvents have been tested, with the optimal choice being highly dependent on the specific reactants and catalyst used. rsc.org

| Catalyst System | Solvent | Temperature (°C) | Outcome/Yield | Reference |

| Nanocatalyst (Fe3O4–IL-HSO4) | Solvent-free | 90 | Good to high yields (85–96%) | acs.org |

| DDBSA@MNP | Ethanol | 80 | Good isolated yields | acs.org |

| Cu(OTf)₂ | Dichloromethane (DCM) | Room Temp | Best results compared to other solvents | rsc.org |

| LaCl₃ | Acetonitrile (B52724) | Room Temp | Better conversion and easy isolation | researchgate.net |

| Ultrasound/[Hbim][BF4] | Water | Room Temp | Reaction favored in water | rsc.org |

| Solvent-free/Catalyst-free | None | 110 | Environmentally friendly method | jocpr.com |

This table presents data from various quinoline syntheses, analogous to what would be considered for this compound.

Catalyst and Ligand Screening for Yield and Selectivity Enhancement

The selection of an appropriate catalyst is arguably the most critical factor in modern synthetic strategies for quinolines. A wide array of catalysts, from simple Lewis acids to complex transition metal systems and nanocatalysts, have been explored to enhance yield and regioselectivity. organic-chemistry.orgacs.org Ligands are crucial in transition metal catalysis, as they modify the metal center's steric and electronic properties, thereby controlling its activity and selectivity. acs.org

| Catalyst | Ligand/Conditions | Substrates | Yield (%) | Reference |

| Cp₂ZrCl₂ | L-phenylalanine, I₂ | o-aminothiophenol, 1,3-ynone | 92 | rsc.org |

| Gold Catalysts | Various | Aniline derivatives, alkynes | High | rsc.org |

| CuFe₂O₄ NPs | Water, 80°C | Various | Good yields, fast reactions | nih.gov |

| Single-atom iron | N-doped carbon | Amino alcohols, ketones | High | organic-chemistry.org |

| Rh(III) | HFIP, aerobic | 2-(phenylethynyl)aniline | Good yields | nih.gov |

| CuBr | Toluene, 50°C | Quinoline N-oxide, sulfoximine | 96 | nih.gov |

This table summarizes catalyst screening results from various quinoline syntheses, illustrating the types of systems evaluated to optimize the formation of such heterocycles.

Reaction Time and Conversion Efficiency

The efficiency of a chemical synthesis is critically evaluated by its reaction time and the resulting conversion or yield of the desired product. In the synthesis of this compound and its structural analogues, various methodologies have been developed that report high conversion efficiencies.

One notable transition metal-free synthesis involves the formal [4+2] annulation of anthranils with enaminones. In this procedure, this compound was synthesized with a high yield of 84%. mdpi.com This method was also applied to produce a range of analogues, with yields often exceeding 80%. mdpi.com For instance, the ortho- and meta-tolyl analogues were obtained in 82% and 81% yields, respectively. mdpi.com While specific reaction times for each analogue are not always detailed, they are typically part of a standardized procedure.

In related syntheses of quinolinone derivatives, such as 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, the reaction time is highly dependent on the nature of the substituents. For example, when synthesizing these compounds via a Horner-Wadsworth-Emmons olefination, the reaction time was 3 hours for 2-aryl substituted substrates, but extended to 16 hours for 2-alkyl substituted substrates at 50 °C. nih.gov This highlights the significant influence of substrate structure on the kinetics of the reaction.

The table below summarizes the conversion efficiency for the synthesis of this compound and several of its analogues via a transition metal-free [4+2] annulation reaction. mdpi.com

| Compound | Yield (%) |

| This compound | 84 |

| Quinolin-3-yl(o-tolyl)methanone | 82 |

| Quinolin-3-yl(m-tolyl)methanone | 81 |

| (3-Chlorophenyl)(quinolin-3-yl)methanone | 85 |

| Naphthalen-2-yl(quinolin-3-yl)methanone | 84 |

| Data sourced from MDPI mdpi.com |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound. These principles focus on creating more environmentally benign chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency.

A key area of green chemistry is the development of catalytic systems that are effective, reusable, and environmentally friendly. For the synthesis of quinoline and its derivatives, significant progress has been made in moving away from stoichiometric reagents and hazardous catalysts.

Recent advancements include the use of heterogeneous catalysts, which are preferred for their ease of separation from the reaction mixture and potential for recyclability, aligning with both economic and environmental goals. researchgate.net Examples of such catalysts successfully employed in the one-pot synthesis of quinoline derivatives include magnetic iron oxide-silica nanoparticles functionalized with task-specific ionic liquids or acids (e.g., Fe3O4‐SiO2‐APTES‐TFA and Fe3O4‐SiO2‐imid‐PMAⁿ). researchgate.net These catalysts facilitate efficient synthesis while minimizing catalyst waste.

Another green approach involves the use of biocatalysts or catalysts derived from renewable sources. For the synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives, chitosan-decorated copper nanoparticles (CS/CuNPs) have been used as an effective catalyst under ultrasonic irradiation conditions. nih.gov This method represents a significant green advancement by utilizing a biodegradable polymer and an energy-efficient sonication technique.

Furthermore, methodologies that avoid transition metal catalysis altogether are highly desirable. A one-pot procedure for preparing substituted quinolines from o-nitrotoluenes has been developed using a cesium catalyst, which provides good to high yields under mild conditions without the need for transition metals. rsc.org

| Catalytic System | Application in Quinoline Synthesis | Green Chemistry Aspect |

| Chitosan-decorated Copper Nanoparticles (CS/CuNPs) | Synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-ones nih.gov | Use of a biodegradable polymer, ultrasonic irradiation. nih.gov |

| Cesium Catalyst | Direct synthesis from o-nitrotoluenes rsc.org | Avoids transition metal catalysis. rsc.org |

| Heterogeneous Catalysts (e.g., Fe3O4-SiO2 based) | One-pot synthesis of various quinoline derivatives researchgate.net | Catalyst reusability, reduction of waste. researchgate.net |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com A reaction with high atom economy is inherently less wasteful, as fewer atoms are converted into unwanted byproducts. primescholars.com

Synthetic routes for quinoline derivatives are being increasingly designed with atom economy in mind. An ideal chemical process would have 100% atom economy, where all reactant atoms are found in the product, a characteristic often seen in rearrangement and addition reactions. primescholars.com For instance, a method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins is highlighted as being highly atom-economical. rsc.org This one-pot procedure, which is proposed to proceed via a [2+4] cycloaddition mechanism, generates the quinoline core in good yields while minimizing the formation of byproducts. rsc.org

Structural Diversification and Synthesis of Quinolin 3 Yl P Tolyl Methanone Analogs

Design Principles for Modulating the Quinolin-3-yl Methanone (B1245722) Scaffold

The design of quinolin-3-yl methanone analogs is guided by the principle of systematic structural modification to explore structure-activity relationships. Key to this approach is the introduction of diverse chemical functionalities at specific positions on both the quinoline (B57606) ring and the appended phenyl group. These modifications aim to alter the electronic, steric, and lipophilic properties of the parent molecule, thereby influencing its chemical reactivity and biological interactions.

Synthesis of Substituted Quinolin-3-yl Methanone Derivatives

The synthesis of quinolin-3-yl methanone derivatives is often achieved through versatile and efficient chemical reactions. One common method involves the formal [4+2] annulation of anthranils with enaminones, which allows for the construction of the quinoline core with a pre-installed acyl group at the 3-position. mdpi.com This approach has proven effective for generating a wide array of analogs.

The nature and position of substituents on the aryl ring of the methanone moiety significantly influence the properties and synthesis of quinolin-3-yl methanone derivatives. A variety of analogs have been synthesized to study these effects. For instance, the parent compound, Phenyl(quinolin-3-yl)methanone, serves as a benchmark for comparison. mdpi.com

The introduction of a methyl group at the para-position, yielding Quinolin-3-yl(p-tolyl)methanone, has been successfully accomplished. mdpi.com Halogenated derivatives are also readily accessible, including those with fluoro, chloro, and bromo substituents. The synthesis of (4-Chlorophenyl)(quinolin-3-yl)methanone and (4-Bromophenyl)(quinolin-3-yl)methanone demonstrates the tolerance of the reaction conditions to these functionalities. mdpi.com Furthermore, di-substituted analogs such as (2,4-Dichlorophenyl)(quinolin-3-yl)methanone have been prepared. mdpi.com The presence of a strong electron-withdrawing nitro group is also tolerated, as shown by the synthesis of (4-Nitrophenyl)(quinolin-3-yl)methanone.

Table 1: Synthesized Aryl-Substituted Quinolin-3-yl Methanone Analogs

| Compound Name | Aryl Substituent | Reference |

|---|---|---|

| Phenyl(quinolin-3-yl)methanone | Phenyl | mdpi.com |

| This compound | p-Tolyl | mdpi.com |

| (4-Fluorophenyl)(quinolin-3-yl)methanone | 4-Fluorophenyl | mdpi.com |

| (4-Chlorophenyl)(quinolin-3-yl)methanone | 4-Chlorophenyl | mdpi.com |

| (4-Bromophenyl)(quinolin-3-yl)methanone | 4-Bromophenyl | mdpi.com |

| (4-Nitrophenyl)(quinolin-3-yl)methanone | 4-Nitrophenyl | mdpi.com |

| (2,4-Dichlorophenyl)(quinolin-3-yl)methanone | 2,4-Dichlorophenyl | mdpi.com |

Modifications involving the introduction of alkyl and alkoxy chains on the phenyl ring have also been explored. The synthesis of (4-Methoxyphenyl)(quinolin-3-yl)methanone illustrates the successful incorporation of an alkoxy group, which acts as an electron-donating substituent. mdpi.com While specific examples for ethylphenyl and pentylphenyl derivatives of quinolin-3-yl methanone were not found in the provided search results, the general synthetic methodologies suggest that such analogs would be accessible. The impact of these groups on the lipophilicity and steric profile of the molecule is an area of interest for further investigation.

The synthetic scope extends to the incorporation of more complex aromatic systems. Naphthalen-2-yl(quinolin-3-yl)methanone has been synthesized, demonstrating the feasibility of introducing polycyclic aromatic hydrocarbons. mdpi.com Additionally, heteroaromatic analogs are of significant interest. The synthesis of Furan-2-yl(quinolin-3-yl)methanone showcases the incorporation of a five-membered heteroaryl ring. mdpi.com While a specific pyridinyl derivative of quinolin-3-yl methanone was not detailed in the provided results, the synthesis of other heteroaryl-substituted quinolines suggests this is a viable area for further diversification. nih.gov

Table 2: Synthesized Heteroaryl and Polycyclic Aromatic Quinolin-3-yl Methanone Analogs

| Compound Name | Aromatic System | Reference |

|---|---|---|

| Naphthalen-2-yl(quinolin-3-yl)methanone | Naphthalenyl | mdpi.com |

| Furan-2-yl(quinolin-3-yl)methanone | Furanyl | mdpi.com |

A systematic investigation into the effects of electron-donating and electron-withdrawing groups on the synthesis of 3-acylquinolines has been conducted. mdpi.com It was observed that substrates bearing electron-donating substituents, such as methyl (-Me) and methoxy (B1213986) (-OMe), generally provide good yields of the corresponding products. mdpi.com Conversely, the presence of electron-withdrawing groups, like trifluoromethyl (-CF3), can also be accommodated within the synthetic scheme, although they may influence reaction rates. nih.gov Studies have shown that substrates with electron-donating groups tend to be more reactive in certain synthetic pathways compared to those with electron-withdrawing groups. mdpi.com This electronic modulation is a critical tool for fine-tuning the chemical properties of the resulting quinolin-3-yl methanone derivatives.

Substrate Scope and Limitations in Derivative Preparation

The synthetic methodologies for preparing quinolin-3-yl methanone derivatives generally exhibit a broad substrate scope. researchgate.net Various functional groups on both the quinoline precursor and the aryl ketone component are tolerated under standard reaction conditions. researchgate.net This includes a range of electron-donating and electron-withdrawing substituents.

However, certain limitations exist. For instance, in some catalytic systems, the presence of specific functional groups can lead to the formation of byproducts or lower yields. researchgate.net Highly reactive functional groups may require protection-deprotection steps, adding complexity to the synthesis. The steric hindrance of bulky substituents on either the quinoline or the aryl moiety can also impact reaction efficiency. researchgate.net While many derivatives can be prepared, the optimization of reaction conditions is often necessary for each specific substrate to achieve the desired outcome in high yield. researchgate.net

Structure Activity Relationship Sar Methodologies for Quinolin 3 Yl P Tolyl Methanone Scaffolds

Rational Design and Molecular Scaffolding of Quinoline-Based Compounds

The rational design of quinoline-based compounds is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic performance. nih.gov The quinoline (B57606) scaffold is highly versatile, and its derivatives are found in many natural products and synthetic drugs. nih.govresearchgate.net The design process often involves strategic modifications to the core structure to enhance biological activity and selectivity.

Key strategies in the rational design of quinoline scaffolds include:

Substituent Modification: The introduction of various functional groups at different positions of the quinoline ring can significantly alter the molecule's electronic and steric properties. For instance, modifying substituents at the C-2, C-4, and C-7 positions is a common approach to tune the compound's properties for specific applications. frontiersin.orgnih.gov Preliminary SAR analysis often suggests that bulky substituents at certain positions can facilitate desired activities. frontiersin.org

Molecular Hybridization: This innovative approach involves combining the quinoline pharmacophore with other active moieties into a single molecule. researchgate.net This strategy aims to create new chemical entities with potentially enhanced or synergistic biological effects. nih.govnih.gov

Scaffold Versatility: The quinoline motif is an attractive structure for its synthetic versatility, allowing for the combinatorial development of structurally diverse libraries of compounds. nih.gov This adaptability is crucial for high-throughput screening and the discovery of novel lead compounds.

Computational Approaches to SAR Assessment

Computational tools have become indispensable in drug discovery, significantly reducing the time and cost associated with identifying new drug candidates. nih.gov For quinoline-based scaffolds, these approaches provide deep insights into the structural requirements for biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug design, it simulates the interaction between a ligand, such as a Quinolin-3-yl(p-tolyl)methanone derivative, and the active site of a target protein.

The primary goals of molecular docking are:

Binding Mode Prediction: To determine the most likely conformation and orientation of the ligand within the protein's binding pocket.

Affinity Estimation: To calculate a docking score, typically in units of energy (e.g., kcal/mol), which estimates the binding affinity. mdpi.com Lower scores generally indicate a stronger, more favorable interaction.

Interaction Analysis: To visualize and analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

These simulations allow researchers to rank a series of compounds based on their predicted binding affinity, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

| Compound Series | Predicted Binding Affinity (kcal/mol) - Conceptual Target A | Key Interactions (Conceptual) |

| This compound | -7.5 | Pi-pi stacking with aromatic residues |

| Derivative A (with -OH group) | -8.2 | Hydrogen bond with polar residue, Pi-pi stacking |

| Derivative B (with -NH2 group) | -8.5 | Hydrogen bond and salt bridge potential |

| Derivative C (with bulky alkyl group) | -6.9 | Steric hindrance observed, reduced fit |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For quinoline derivatives, 2D and 3D-QSAR studies are performed to build predictive models that can guide the design of more potent analogues. nih.govmdpi.com

Common QSAR methodologies include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of molecules with their steric and electrostatic fields. mdpi.comnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed map of SAR requirements. nih.govtandfonline.com

These models are validated statistically to ensure their predictive power. nih.govtandfonline.com The resulting contour maps from CoMFA and CoMSIA studies highlight regions around the molecular scaffold where modifications are likely to increase or decrease activity, thus serving as a crucial tool for lead optimization. mdpi.comnih.gov

| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |

| CoMFA | 0.69 | 0.79 | 0.61 |

| CoMSIA | 0.74 | 0.96 | 0.68 |

| HQSAR | 0.80 | 0.80 | 0.72 |

Data adapted from a representative QSAR study on quinoline derivatives. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is critical to its biological function. Conformational analysis and stereochemistry are therefore vital aspects of SAR studies for quinoline-based compounds.

Conformational Analysis: Molecules are not static; they exist as an ensemble of different spatial arrangements or conformers. Conformational analysis involves identifying the stable, low-energy conformers of a molecule that are most likely to be biologically active. researchgate.net This analysis is crucial for understanding how the flexible parts of a molecule, such as the bond between the quinoline and tolyl groups in this compound, can affect its interaction with a biological target.

Stereochemistry: Many quinoline alkaloids and their derivatives contain chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. rsc.orgpsu.edu The absolute configuration and enantiomeric purity of these compounds are often critical determinants of their biological activity. rsc.org Different enantiomers can exhibit vastly different pharmacological profiles, making stereochemical control a key consideration in synthesis and design. youtube.com

Application of Computational Filters and Structural Alerts in Compound Library Design

In the early stages of drug discovery, large libraries of compounds are often screened. To improve the quality of these libraries and reduce the rate of false positives, computational filters and structural alerts are employed. evotec.com

PAINS (Pan-Assay Interference Compounds): These are chemical substructures that are known to interfere with bioassays non-specifically, often leading to misleading results. researchgate.netnih.gov Filtering out compounds containing PAINS alerts is a standard step in modern drug discovery to avoid wasting resources on problematic molecules. researchgate.net

Brenk Alerts: This filter identifies structural fragments that are associated with potential toxicity, chemical reactivity, or poor metabolic stability. researchgate.nettaylorandfrancis.com Removing compounds with Brenk alerts helps to de-risk the drug discovery process at an early stage.

Lead-likeness: This concept guides the selection of compounds that are good starting points for medicinal chemistry optimization. researchgate.net Lead-like compounds typically have lower molecular weight, moderate lipophilicity (logP), and fewer rotatable bonds compared to final drug molecules. lifechemicals.comotavachemicals.com Adhering to lead-likeness criteria increases the probability that a lead compound can be optimized into a successful drug with favorable pharmacokinetic properties. otavachemicals.comchembridge.com

| Parameter | Lead-like Criteria | Drug-like Criteria (Lipinski) |

| Molecular Weight (MW) | 160 - 400 Da | ≤ 500 Da |

| logP | -1 to 4 | ≤ 5 |

| H-bond Donors | ≤ 4 | ≤ 5 |

| H-bond Acceptors | ≤ 8 | ≤ 10 |

| Rotatable Bonds | ≤ 8 | Not specified (often < 10) |

This table outlines generally accepted parameters for lead-like and drug-like compounds. lifechemicals.comotavachemicals.com

Advanced Analytical and Spectroscopic Characterization of Quinolin 3 Yl P Tolyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Quinolin-3-yl(p-tolyl)methanone, both ¹H and ¹³C NMR spectroscopy would provide critical data on the chemical environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the quinoline (B57606) and p-tolyl moieties. The aromatic region would be complex, with signals corresponding to the seven protons of the quinoline ring system and the four protons of the p-tolyl group. The protons on the quinoline ring, particularly those in the heterocyclic portion, would exhibit chemical shifts influenced by the nitrogen atom's electron-withdrawing nature. The protons of the p-tolyl group would appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons of the p-tolyl substituent would appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the methanone (B1245722) linkage would be readily identifiable by its characteristic downfield chemical shift. The spectrum would also show distinct signals for the carbons of the quinoline and p-tolyl rings, with the chemical shifts providing insights into their electronic environments.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline-H | 7.5 - 9.0 | m | - |

| p-Tolyl-H | 7.2 - 7.8 | d, d | ~8.0 |

| -CH₃ | ~2.4 | s | - |

Note: This table is a hypothetical representation based on known chemical shift ranges for similar structures.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| Quinoline-C | 120 - 155 |

| p-Tolyl-C | 125 - 145 |

| -CH₃ | ~21 |

Note: This table is a hypothetical representation based on known chemical shift ranges for similar structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₇H₁₃NO), HRMS would be employed to confirm its molecular formula. The calculated exact mass of the protonated molecule [M+H]⁺ would be compared with the experimentally determined value. A close match between these values would provide strong evidence for the compound's elemental composition. While specific HRMS data for the target compound is not available, studies on similar quinoline derivatives demonstrate the utility of this technique in confirming their structures. rsc.orgrsc.org

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₇H₁₃NO + H]⁺ | 248.1070 | To be determined experimentally |

Note: The 'Found m/z' value is subject to experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group would be expected in the region of 1650-1700 cm⁻¹. Other significant peaks would include those corresponding to the C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations of the quinoline and benzene rings. Analysis of related compounds, such as various quinoline derivatives, shows characteristic bands for the quinoline core. rsc.org

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic, -CH₃) | 2850 - 3000 |

| C=O (Ketone) | 1650 - 1700 |

| C=C, C=N (Aromatic rings) | 1400 - 1600 |

Note: These are expected ranges and the exact wavenumbers would be determined experimentally.

X-ray Diffraction Analysis for Solid-State Structure Elucidation (if applicable)

For crystalline solids, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are common in aromatic systems like quinolines. researchgate.net This would unambiguously confirm the connectivity and stereochemistry of the molecule. The search for published crystal structures of this compound did not yield any results.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds. For the purification of this compound, column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would likely be employed. rsc.orgrsc.org The progress of the purification would be monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used to determine the purity of the final compound. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, could be developed to detect any impurities. The purity would be assessed by the area percentage of the main peak in the chromatogram. The development of such methods is a standard procedure for the characterization of novel quinoline derivatives.

Future Research Directions and Perspectives for Quinolin 3 Yl P Tolyl Methanone

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Friedländer, and Doebner-von Miller reactions. nih.govresearchgate.net However, these methods often necessitate harsh conditions, long reaction times, and the use of hazardous reagents. nih.govresearchgate.net The future of synthesizing Quinolin-3-yl(p-tolyl)methanone and its derivatives lies in the adoption of more efficient, selective, and environmentally benign methodologies.

Emerging trends focus on:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields and purity. rsc.orgnumberanalytics.com The application of microwave irradiation in solvent-free or green solvent systems, such as water or ethanol, presents a promising avenue for the eco-friendly production of quinolines. researchgate.netrsc.org

Novel Catalysts: The development of advanced catalysts is crucial for improving reaction efficiency and selectivity. numberanalytics.com Research is increasingly focused on:

Transition Metal Catalysts: Palladium and copper complexes have demonstrated high efficacy in cross-coupling and cyclization reactions for quinoline synthesis. numberanalytics.com Iridium(I) complexes are also being explored for acceptorless dehydrogenative cyclization. nih.gov

Nanocatalysts: These materials offer high surface area and reusability, making them cost-effective and environmentally friendly catalysts for quinoline synthesis. acs.org

Lewis and Brønsted Acids: The use of milder acid catalysts, including ionic liquids and solid acids like Nafion NR50, can facilitate reactions under less harsh conditions. mdpi.comnih.gov

One-Pot, Multi-Component Reactions: These reactions, where multiple steps are carried out in a single reaction vessel, improve efficiency by reducing the need for intermediate purification steps, saving time and resources. rsc.orgresearchgate.net A one-pot, three-component synthesis of substituted quinolines has been demonstrated using an iridium(III) complex as a catalyst. researchgate.net

These advanced synthetic strategies are expected to streamline the production of this compound and enable the creation of diverse libraries of related compounds for further investigation.

Application of Advanced Computational Chemistry for de novo Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide the design of new compounds with desired activities. mdpi.comyoutube.com For this compound, computational approaches will be instrumental in rationally designing novel analogs with enhanced biological efficacy or specific material properties.

Key computational techniques and their applications include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to correlate the three-dimensional structure of molecules with their biological activity. mdpi.com By analyzing the steric and electrostatic fields of a series of quinoline derivatives, 3D-QSAR models can predict the activity of new compounds and identify key structural features for optimization. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For this compound and its derivatives, docking studies can elucidate their binding modes with biological targets, such as enzymes or receptors, providing insights into their mechanism of action and guiding the design of more potent inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov These simulations can be used to assess the stability of ligand-protein complexes, analyze conformational changes, and calculate binding free energies, offering a more comprehensive understanding of molecular recognition processes. nih.gov

de novo Design: Leveraging artificial intelligence and chemical language models, de novo design algorithms can generate novel molecular structures from scratch that are predicted to have high activity and desirable drug-like properties. youtube.com

The integration of these computational methods will accelerate the discovery and development of new drug candidates and materials based on the this compound scaffold.

Development of Sustainable and Eco-Friendly Synthetic Processes for this compound Production

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. tandfonline.comzenodo.org The development of sustainable processes for the production of this compound is not only environmentally responsible but also economically advantageous. researchgate.net

Future research in this area will focus on:

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green synthesis. researchgate.netresearchgate.net

Energy Efficiency: The use of energy-efficient techniques such as microwave and ultrasound irradiation can significantly reduce energy consumption compared to conventional heating methods. nih.govnumberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a fundamental principle of green chemistry. researchgate.net Multi-component reactions are particularly advantageous in this regard. tandfonline.com

Renewable Feedstocks: While not yet a primary focus for this specific compound, future research may explore the use of renewable resources as starting materials for quinoline synthesis.

Catalyst Reusability: The use of heterogeneous catalysts, such as nanocatalysts and solid-supported catalysts, that can be easily recovered and reused for multiple reaction cycles is crucial for developing sustainable and cost-effective processes. acs.orgresearchgate.net

By embracing these green chemistry principles, the synthesis of this compound can become a more sustainable and environmentally friendly process.

Broader Chemical Applications of the this compound Core Structure

The versatile quinoline core is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govmdpi.com The this compound framework, with its specific substitution pattern, serves as a valuable starting point for exploring a multitude of applications beyond its currently known profile.

Potential future applications include:

Medicinal Chemistry: The quinoline nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, antimalarial, and anti-inflammatory properties. ontosight.ainih.gov Future research could involve the derivatization of the this compound core to develop novel therapeutic agents in these areas. For instance, quinolinone derivatives have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis. ontosight.ai

Materials Science: Quinoline derivatives are being investigated for their applications in materials science, particularly in the field of optoelectronics. nih.govresearchgate.net They have been used in the development of:

Organic Light-Emitting Diodes (OLEDs): Certain quinoline derivatives serve as excellent materials for the emissive layer in OLEDs. researchgate.net

Photovoltaics: Quinoline-based compounds are being explored for their use in dye-sensitized solar cells (DSSCs) and polymer solar cells due to their photoactive properties. nih.govresearchgate.net

Agrochemicals: The biological activity of quinoline derivatives also extends to agriculture, where they have been developed as pesticides and herbicides. researchgate.net

Ligands in Catalysis: The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline derivatives useful as ligands in organometallic catalysis. mdpi.com

By exploring the derivatization of the this compound core, researchers can unlock its potential in these diverse and impactful fields.

Q & A

Q. What are the standard synthetic routes for preparing Quinolin-3-yl(p-tolyl)methanone, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions. For example, derivatives of quinolin-3-yl methanones are prepared by reacting quinoline-3-carboxylic acid derivatives with p-tolyl Grignard reagents or aryl halides under palladium catalysis . Optimization involves screening solvents (e.g., ethyl acetate for crystallization), temperature (room temperature to 110°C), and catalysts (e.g., CuBr or FeCl₂ for selectivity). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Melting points (89–91°C for this compound) and NMR data (¹H/¹³C) are critical for verifying purity .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on ¹H NMR (aromatic proton integration), ¹³C NMR (carbonyl resonance at ~190 ppm), and IR spectroscopy (C=O stretch at ~1630 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) is used for absolute configuration determination. For SCXRD, crystals are grown via slow solvent evaporation (e.g., ethyl acetate), and structures are refined using programs like SHELXL to resolve hydrogen bonding and torsional angles . Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may indicate impurities or tautomerism, necessitating repetition under inert atmospheres .

Advanced Research Questions

Q. How does the choice of catalyst influence the chemoselectivity of reactions involving this compound derivatives?

Methodological Answer: Catalysts dictate reaction pathways. For example:

- Cu-based catalysts (e.g., CuBr in DMF at 110°C) promote bis-oxidation of benzylic positions, yielding aldehydes .

- FeCl₂·4H₂O in n-BuOAc selectively mono-oxidizes benzhydrylic methylene groups, preserving ketone functionality (57–64% yields) .

Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) are recommended to elucidate electronic effects of the quinoline and p-tolyl groups on transition-state stabilization. Solvent polarity (DMSO vs. n-BuOAc) further modulates redox potentials .

Q. What strategies resolve contradictions in crystallographic data for this compound analogs?

Methodological Answer: Discrepancies in unit cell parameters or thermal displacement parameters may arise from twinning, disorder, or insufficient data resolution. To address this:

- Collect high-resolution data (e.g., synchrotron radiation for <0.8 Å resolution).

- Use SHELXD for phase refinement and SHELXE for density modification.

- Validate hydrogen positions via difference Fourier maps and refine anisotropically. For example, NH₂ groups in (2-aminophenyl)(p-tolyl)methanone analogs require unrestrained refinement due to dynamic behavior . Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance:

- The quinoline nitrogen acts as a Lewis base, coordinating to Pd or Cu centers in cross-coupling reactions.

- Transition-state simulations of acyl transfer reactions (e.g., nucleophilic attack at the ketone) reveal steric hindrance from the p-tolyl group.

Benchmark computed NMR shifts against experimental data (δC error <5 ppm) to validate accuracy. Software like Gaussian or ORCA is employed, with solvent effects modeled via PCM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.